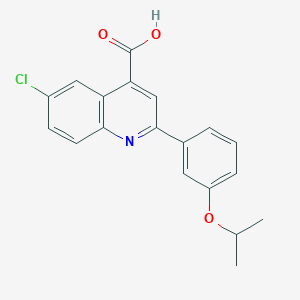

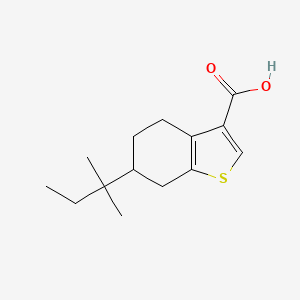

![molecular formula C17H10Cl2N2O3 B1326645 2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 1071369-46-4](/img/structure/B1326645.png)

2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

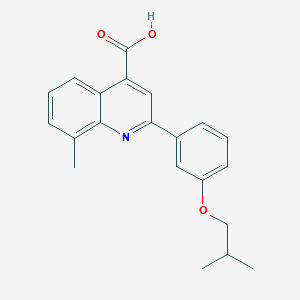

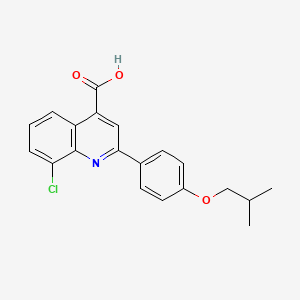

The compound "2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione" is a derivative of benzo[e]isoindole-1,3-dione, which has been studied for its potential as an inhibitor of glycogen synthase kinase-3 (GSK-3) . This class of compounds has shown significant inhibitory activity against GSK-3β, with some derivatives demonstrating nanomolar IC(50) values and affecting zebrafish embryo growth at low micromolar concentrations .

Synthesis Analysis

The synthesis of related isoindole-1,3-dione derivatives typically involves multiple steps. For instance, novel 2-(5-aryl-4H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-diones were synthesized through a three-step process starting with substituted benzoyl chlorides, followed by reactions with ammonium thiocyanate and phthalimide, and concluding with condensation with hydrazine hydrate . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of isoindole-1,3-dione derivatives can be characterized using various spectroscopic techniques. For example, the structure of a related compound, 2-(4-methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione, was confirmed using 1D and 2D NMR spectroscopy, including COSY and HSQC, which provided correlations between neighboring protons and adjacent carbons .

Chemical Reactions Analysis

Isoindole-1,3-dione derivatives can participate in various chemical reactions. For instance, 3-chloro-2,1-benzisothiazoles, which share structural similarities with the benzoxazole moiety in the compound of interest, react readily with nucleophiles to yield substituted products . This reactivity suggests that the dichloro-1,3-benzoxazol-2-yl group in the compound could potentially undergo similar nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindole-1,3-dione derivatives can be influenced by their substituents. For example, the crystal structure and intermolecular interactions of a 5-bromoindoline-2,3-dione derivative were analyzed, revealing a three-dimensional structure stabilized by hydrogen bonds and π-π interactions . These findings can provide insights into the potential properties of the compound , such as solubility, stability, and crystallinity.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

A novel synthesis approach for hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from 3-sulfolene has been developed. This involves epoxidation followed by the opening of the epoxide with nucleophiles, leading to amino and triazole derivatives, as well as hydroxyl analogues obtained from cis-hydroxylation processes. These derivatives have potential applications in various fields, including materials science and medicinal chemistry (Tan et al., 2016).

Spectral characterization of new 2-(5-aryl-4H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-diones has been conducted, showcasing a methodological synthesis and structural verification through FT-IR, 1H, and 13C NMR spectral data. These compounds' structural insights could pave the way for their application in the development of new pharmaceuticals or materials (Alimi et al., 2021).

Molecular Interactions and Applications

Ultrasonic investigations have been used to study the molecular interactions of N-phthaloyl compounds in protic and non-protic solvents, revealing insights into drug transmission and absorption. This research could contribute to the pharmaceutical field by enhancing the understanding of drug delivery mechanisms (Tekade et al., 2019).

The crystal structure of flumioxazin, a related compound, has been determined, showing significant hydrogen bonding and weak C—H⋯π interactions. This structural information is crucial for the design of new compounds with desired physical and chemical properties for applications in agriculture and medicine (Park et al., 2015).

Novel Synthesis Methods and Potential Applications

An effective synthesis method for 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid has been developed, indicating the potential of these compounds in the synthesis of new pharmaceuticals or agrochemicals. This highlights the versatility of the isoindole-1,3-dione framework in generating novel functional molecules (Tkachuk et al., 2020).

A novel synthesis and isomerization reaction of 2-(benzoxazol-2-yl)-1,3-tropolones have been explored, demonstrating the ability to manipulate the chemical structure for the development of new compounds with potential applications in various industries, including pharmaceuticals and materials science (Tupaeva et al., 2013).

Mecanismo De Acción

Target of Action

Benzoxazole derivatives, which the compound “2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione” is a part of, have been found to exhibit a wide spectrum of pharmacological activities . They have been used in the treatment of various diseases and conditions, including bacterial and fungal infections, cancer, inflammation, and neurological disorders .

Mode of Action

Benzoxazole derivatives often work by interacting with various enzymes and receptors in the body, inhibiting their activity or modulating their function .

Biochemical Pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways “this compound” might affect. Benzoxazole derivatives have been found to interact with a variety of biochemical pathways, depending on their specific structure and the conditions of their use .

Pharmacokinetics

These properties can vary widely among different compounds and can be influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

Result of Action

Benzoxazole derivatives have been found to have a variety of effects at the molecular and cellular level, including antimicrobial, antifungal, and anticancer activities .

Direcciones Futuras

The future directions for the research on similar compounds could involve further in vivo and clinical studies to validate their potential therapeutic effects . Additionally, the development of novel synthetic strategies and the exploration of their biological activities could be interesting areas for future research .

Propiedades

IUPAC Name |

2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2N2O3/c18-9-7-12(19)15-13(8-9)20-14(24-15)5-6-21-16(22)10-3-1-2-4-11(10)17(21)23/h1-4,7-8H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHOBHVQSJDHFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC4=C(O3)C(=CC(=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine](/img/structure/B1326562.png)